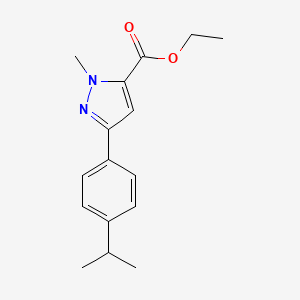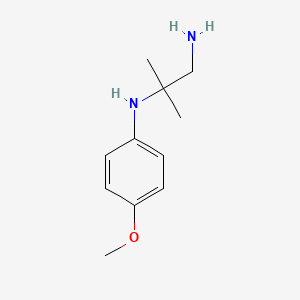
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine is an organic compound that belongs to the class of secondary amines It features a 4-methoxyphenyl group attached to a propane-1,2-diamine backbone, with a methyl group at the second carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine can be achieved through several methods. One common approach involves the reduction of nitriles or amides in the presence of catalysts such as lithium aluminum hydride or sodium borohydride. For instance, the reduction of 4-methoxyphenylacetonitrile with lithium aluminum hydride in anhydrous ether can yield the desired diamine .
Another method involves the alkylation of primary amines with alkyl halides. For example, 4-methoxyphenylamine can be reacted with 2-chloro-2-methylpropane in the presence of a base like potassium carbonate to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective reducing agents. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Further reduction can yield secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: Corresponding imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential neuroprotective and anti-inflammatory properties.
Material Science: The compound is explored for its potential use in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It serves as a model compound in studies investigating the interaction of amines with biological macromolecules.
作用机制
The mechanism of action of 2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. For example, it can inhibit the activity of enzymes like nitric oxide synthase, thereby reducing the production of inflammatory mediators .
相似化合物的比较
Similar Compounds
Uniqueness
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine is unique due to its specific structural features, such as the presence of both a methoxy group and a diamine backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C11H18N2O |
|---|---|
分子量 |
194.27 g/mol |
IUPAC 名称 |
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-11(2,8-12)13-9-4-6-10(14-3)7-5-9/h4-7,13H,8,12H2,1-3H3 |
InChI 键 |
LWPOAITWSQODLI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN)NC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13882000.png)
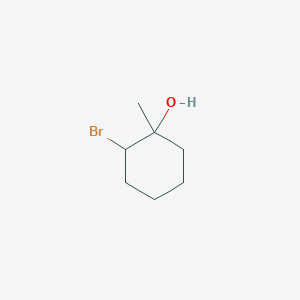
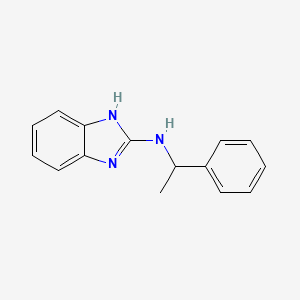

![4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid](/img/structure/B13882026.png)
![3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13882029.png)

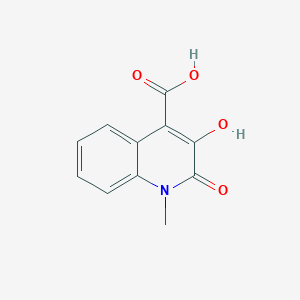
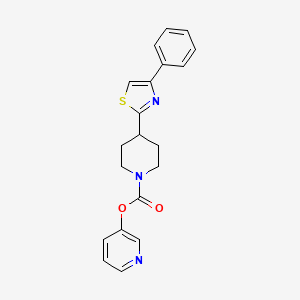
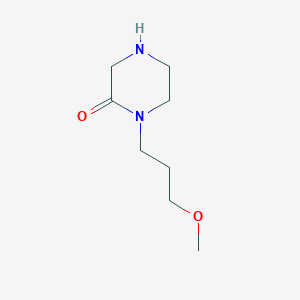
![[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13882055.png)
![4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13882060.png)

